2-oct-7-ynoxyoxane

Description

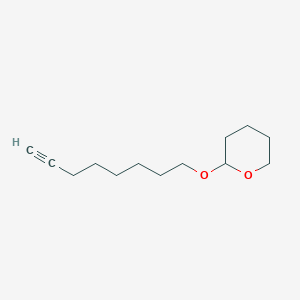

Structure

3D Structure

Propriétés

IUPAC Name |

2-oct-7-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZDDWHYRFZHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275829, DTXSID60884929 | |

| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-31-1, 158576-21-7 | |

| Record name | Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-(7-octynyloxy)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Oct 7 Ynoxyoxane and Analogous Structures

Strategies for Oxane Ring Formation in 2-oct-7-ynoxyoxane Synthesis

The tetrahydropyran (B127337) (THP), or oxane, ring is a prevalent scaffold in numerous biologically active natural products. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed. rsc.org These strategies are crucial for the synthesis of the 2-substituted oxane core of the target molecule.

Intramolecular cyclization reactions represent a powerful and widely employed strategy for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.org Among these, the Prins cyclization and related reactions have emerged as a robust technique for forming the tetrahydropyran skeleton. nih.govbeilstein-journals.org The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, proceeding through an oxocarbenium ion intermediate. beilstein-journals.orgntu.edu.sg This methodology has been successfully applied to the synthesis of various natural products containing the THP motif. beilstein-journals.org For instance, the BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde can yield 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers. beilstein-journals.org

Another significant cyclization strategy is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. Platinum-catalyzed hydroalkoxylation has been shown to tolerate a wide range of functional groups, making it a versatile method for synthesizing tetrahydropyran derivatives. organic-chemistry.org Furthermore, lanthanide triflates have been demonstrated as effective catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes in ionic liquids, affording five- and six-membered oxygen heterocycles in high yields. organic-chemistry.org The cyclization of 4,5-epoxy-alcohols is another key approach, where the intramolecular epoxide ring opening (IERO) can be directed to favor the 6-endo cyclization required for THP formation over the kinetically often preferred 5-exo pathway. nih.gov

The table below summarizes various catalytic systems used in cyclization reactions for THP synthesis.

Table 1: Catalytic Systems for Tetrahydropyran Synthesis via Cyclization| Reaction Type | Catalyst | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Prins Cyclization | BiCl₃, Microwave | Homoallylic alcohol, Aldehyde | High diastereoselectivity for cis-2,6-disubstituted THPs. | beilstein-journals.org |

| Prins Cyclization | SnCl₄ | Homoallylic alcohol, Aldehyde | Used in the synthesis of the natural product centrolobine. | beilstein-journals.org |

| Silyl-Prins Cyclization | TMSOTf | Silane, Aldehyde | Produces cis-2,6-disubstituted tetrahydropyrans. | beilstein-journals.org |

| Hydroalkoxylation | Platinum complexes | γ- and δ-hydroxy olefins | Tolerates numerous functional groups. | organic-chemistry.org |

| Hydroalkoxylation | Lanthanide triflates | Hydroxyalkenes | Efficient in room temperature ionic liquids. | organic-chemistry.org |

| Epoxide Ring Opening | Cobalt complexes | 4,5-epoxy-alcohols with alkyne moiety | Favors 6-endo cyclization through neighboring group assistance. | nih.gov |

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including the tetrahydropyran ring system. nih.govrsc.org This cycloaddition reaction, typically involving a diene and a heterodienophile (such as an aldehyde), can provide rapid access to highly functionalized dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans. nih.gov The use of Lewis acid catalysis is common to control the regioselectivity and stereoselectivity of the reaction. nih.gov

For example, the HDA reaction of Danishefsky's dienes with aldehydes is an efficient method for accessing 2,6-disubstituted tetrahydropyran-4-one derivatives. nih.gov The development of chiral catalysts, such as Jacobsen's chiral chromium(III) catalysts, has significantly enhanced the synthetic utility of the HDA reaction by enabling enantioselective transformations. ntu.edu.sgnih.gov These approaches have been featured in the total synthesis of complex molecules like neopeltolide. nih.gov The reaction of 1,3-bis(silyloxy)-1,3-butadienes with arylsulfonyl cyanides represents another variant, leading to the formation of substituted hydroxypyridines, showcasing the versatility of HDA reactions in heterocycle synthesis. researchgate.net

Recent progress in synthetic methodology has continued to expand the toolbox for constructing oxygen-containing heterocycles. mdpi.com Metal-catalyzed reactions, in particular, have seen significant advancements. mdpi.com For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method proceeds in a single step with excellent selectivity. acs.org

Furthermore, the development of sustainable synthetic routes is a major focus of current research. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) offers an environmentally benign pathway to N-heterocycles using alcohols, and similar principles are being explored for O-heterocycles. rsc.org Advances in the synthesis of chalcogenylated heterocycles through various cyclization reactions also provide insights that can be applied to oxane synthesis. rsc.org The synthesis and reactivity of heterocyclic NO-donors, while focused on specific functionalities, contribute to the broader understanding of heterocyclic chemistry that can inspire new approaches to oxane ring formation. nih.gov

Construction of the Alkynyl Chain and its Integration into the Oxane Framework

The synthesis of terminal alkynes is a well-established field in organic chemistry. libretexts.org A common and straightforward method involves the alkylation of acetylene (B1199291) or a smaller terminal alkyne. utexas.educhemistrysteps.com This is typically achieved by deprotonating the terminal alkyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a nucleophilic acetylide anion. utexas.educhemistrysteps.com This anion can then undergo an Sₙ2 reaction with a primary alkyl halide to form a new carbon-carbon bond, extending the alkyne chain. chemistrysteps.com For the oct-7-yne moiety, a suitable precursor like 1-bromohexane (B126081) could be reacted with the sodium salt of acetylene.

Alternative methods for synthesizing terminal alkynes include the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. libretexts.orgutexas.edu More modern approaches can convert aldehydes directly to terminal alkynes using reagents like the Bestmann-Ohira reagent. organic-chemistry.org A one-pot process has also been reported for the conversion of terminal alkenes to terminal alkynes via a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, including the sp-sp² and sp-sp³ bonds necessary for integrating the alkynyl side chain with the oxane ring. nih.govacs.orgacs.org The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a cornerstone of alkyne chemistry. acs.org

To attach the oct-7-yne chain to the 2-position of an oxane ring, a precursor such as 2-halo-oxane would be required. The palladium-catalyzed coupling of this halide with a metal acetylide of the oct-7-yne chain would then form the desired C-C bond. Numerous strategies have been developed to control the regio- and stereoselectivity of such coupling reactions. nih.gov For instance, palladium-catalyzed cross-couplings using PHOX ligands have been shown to achieve chemoselective coupling between two different terminal alkynes. nih.gov While not directly applicable to this specific C-C bond formation, it highlights the level of control achievable with modern catalytic systems. The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govnih.gov

The following table presents examples of metal-catalyzed coupling reactions involving terminal alkynes, which are analogous to the methods that could be employed to couple the oct-7-yne chain to a suitable oxane precursor.

Table 2: Illustrative Metal-Catalyzed Alkyne Coupling Reactions| Catalyst System | Coupling Partners | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂-InBr₃ | Terminal Alkyne, Aryl Iodide | Functionalized Alkyne | Indium(III) bromide acts as an effective cocatalyst. | acs.org |

| Rh-Phebox complex | Terminal Alkyne, Dimethyl acetylenedicarboxylate | Enyne | High yields with aryl acetylene donors. | nih.gov |

| Dinuclear Palladium complex | Terminal Alkyne, Triisopropylsilylacetylene | Enyne | Complete head-to-tail selectivity. | nih.gov |

| CuI/TMEDA | Terminal Alkyne | Buta-1,3-diyne | Solvent-free homocoupling reaction. | rsc.org |

Terminal Alkyne Synthesis and Elaboration for the Oct-7-yne Moiety

Formation of C-C Triple Bonds from Non-Alkyne Precursors

The terminal alkyne of the oct-7-ynoxy side chain is a critical feature for potential subsequent modifications. While pre-existing alkynes can be used, constructing this functional group from non-alkyne precursors is a fundamental synthetic tool. rsc.org This approach often involves elimination reactions or transformations of carbonyl compounds.

Key methods for generating terminal alkynes include:

Dehydrohalogenation of Dihalides: A classic method involves the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. For instance, starting with a 1,1- or 1,2-dihalo-octane, treatment with a potent base like sodium amide (NaNH₂) in liquid ammonia (B1221849) can generate the terminal alkyne.

The Corey-Fuchs Reaction: This reliable method transforms an aldehyde into a terminal alkyne in a two-step process. First, the aldehyde reacts with tetrabromomethane (CBr₄) and triphenylphosphine (B44618) (PPh₃) to form a dibromo-alkene. Subsequent treatment with a strong base, such as n-butyllithium (n-BuLi), results in a lithium acetylide, which can then be quenched with water to yield the terminal alkyne.

A comparison of these representative methods is detailed in the table below.

| Method | Precursor | Reagents | Key Features |

| Dehydrohalogenation | Vicinal or Geminal Dihalide | Strong base (e.g., NaNH₂, t-BuOK) | A powerful and direct elimination pathway. |

| Corey-Fuchs Reaction | Aldehyde | 1. CBr₄, PPh₃ 2. n-BuLi 3. H₂O | Extends the carbon chain by one carbon; reliable for complex substrates. |

| Seyferth-Gilbert Homologation | Aldehyde or Ketone | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) | A one-pot method to convert a carbonyl directly into an alkyne. |

Ether Linkage Formation at the 2-Position of the Oxane Ring

The ether bond connecting the oxane ring and the alkynyl side chain is another key structural element. Its formation requires a robust and high-yielding etherification strategy.

The Williamson ether synthesis is a cornerstone of ether formation and remains one of the most versatile methods available. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or other electrophile with a suitable leaving group (e.g., tosylate, mesylate). wikipedia.org

For the synthesis of this compound, two primary pathways are viable:

Pathway A: Reaction of the alkoxide derived from 2-hydroxyoxane with an 8-halo-1-octyne.

Pathway B: Reaction of the acetylide derived from oct-7-yn-1-ol with a 2-halooxane.

Given the principles of the SN2 reaction, which favors unhindered primary alkyl halides, Pathway A is generally preferred to minimize the competing E2 elimination reaction that can occur with secondary halides like 2-halooxane. libretexts.orglibretexts.org

The alkoxide is typically generated by treating the alcohol (2-hydroxyoxane) with a strong base. libretexts.org Modern variants may employ different bases or conditions to improve efficiency and mildness.

| Base | Solvent | Typical Conditions | Notes |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature | A very common and effective choice; hydrogen gas is the only byproduct. youtube.com |

| Sodium Metal (Na) | Parent Alcohol (e.g., 2-hydroxyoxane) | Room temperature | A classic method for generating alkoxides from simple alcohols. libretexts.org |

| Silver(I) Oxide (Ag₂O) | DMF | Room temperature | A milder alternative, useful for sensitive substrates as it avoids a strong base. libretexts.org |

| Potassium bis(trimethylsilyl)amide (KHMDS) | THF | Low temperature (e.g., -78 °C to 0 °C) | A strong, non-nucleophilic base that can minimize side reactions. |

When the oxane ring is substituted, the 2-position becomes a stereocenter. Controlling the stereochemistry of the newly formed C-O bond is crucial for synthesizing a specific stereoisomer of the target molecule.

Since the Williamson ether synthesis proceeds via an SN2 mechanism, it is inherently stereospecific. The reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. wikipedia.org

To achieve a specific stereoisomer of this compound, one must consider the following:

Using a Chiral Electrophile: If a chiral 2-halooxane with a known configuration is used as the electrophile, the incoming alkoxide will attack from the opposite face, resulting in an ether with the inverted stereochemistry at the 2-position.

Using a Chiral Nucleophile: If an enantiomerically pure 2-hydroxyoxane is used to form the alkoxide nucleophile, its stereocenter does not participate directly in the substitution reaction. Therefore, its configuration is retained in the final product, provided the electrophile (the alkynyl halide) is achiral.

For practical synthesis, the second approach is often more straightforward, as it relies on the availability of an enantiopure alcohol, which can often be prepared using well-established asymmetric methods.

Convergent and Divergent Synthetic Pathways to this compound

Divergent Synthesis: This approach begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. For this compound, a divergent route might start with a precursor like 2-hydroxyoxane and then introduce various alkynyl chains.

Convergent Synthesis: This strategy involves preparing key fragments of the target molecule independently and then coupling them together near the end of the synthesis. researchgate.net This is often more efficient for complex targets as it maximizes yield and simplifies purification. crimsonpublishers.comcrimsonpublishers.com

For this compound, a convergent approach is highly logical. The two key fragments, 2-hydroxyoxane and an 8-carbon alkynyl halide/tosylate , would be synthesized separately. The final step would be their coupling via the Williamson ether synthesis. This strategy allows for optimization of the synthesis of each piece before the crucial coupling step.

| Synthetic Strategy | Description | Advantages for this compound Synthesis |

| Convergent | Two key fragments (oxane alcohol and alkyne halide) are synthesized independently and then joined. researchgate.net | Higher overall yield, easier purification, allows for late-stage combination of complex fragments. |

| Divergent | A central precursor (e.g., 2-hydroxyoxane) is modified with different functional groups. | Useful for creating a library of analogs with different side chains from a common intermediate. |

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysis and adherence to green chemistry principles to enhance sustainability, reduce waste, and improve safety. essentialchemicalindustry.orgpnas.org

The synthesis of this compound can incorporate several of the 12 Principles of Green Chemistry: msu.eduacs.org

Principle 9: Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. acs.org For instance, catalytic methods for alkyne formation or functionalization are preferable to stoichiometric reactions.

Principle 2: Atom Economy: Designing syntheses to maximize the incorporation of all materials from the reactants into the final product reduces the formation of byproducts. acs.org

Principle 5: Safer Solvents and Auxiliaries: Choosing solvents with lower toxicity and environmental impact, or making their use unnecessary, is a key goal. nih.gov For example, replacing chlorinated solvents with greener alternatives like cyclopentyl methyl ether (CPME) where possible. msu.edu

Principle 8: Reduce Derivatives: Avoiding the use of protecting groups simplifies the synthetic sequence, saving reagents and reducing waste. acs.orgnih.gov

While the target molecule is a terminal alkyne, transition metal catalysis is paramount in the broader chemistry of alkynes, including both their synthesis and subsequent reactions. researchgate.net Catalysts based on palladium, copper, rhodium, iron, and cobalt are widely used. researchgate.netnih.gov

In the context of synthesizing precursors or analogs of this compound, transition metals could play several roles:

Sonogashira Coupling: If the alkynyl chain were to be constructed on the oxane ring via C-C bond formation, a palladium/copper-catalyzed Sonogashira coupling between a terminal alkyne and a vinylic or aryl halide would be the method of choice.

Alkyne Metathesis: Ruthenium or molybdenum catalysts can facilitate the formation of internal alkynes from two terminal alkynes, a powerful tool for building complex carbon skeletons.

C-H Activation: Direct functionalization of C-H bonds is an emerging green strategy that can simplify synthetic routes by avoiding the pre-functionalization of reactants. numberanalytics.com

The table below summarizes some relevant transition metal-catalyzed reactions involving alkynes.

| Reaction | Catalyst System | Transformation | Relevance |

| Sonogashira Coupling | Pd(0)/Cu(I) | R-X + H−C≡C-R' → R−C≡C-R' | Core reaction for forming C(sp²)-C(sp) bonds; essential for many alkyne-containing structures. |

| Carbonylative Functionalization | Pd, Rh, Ir, etc. | Alkynes react with CO and other nucleophiles. | Creates diverse carbonyl-containing derivatives from alkyne precursors. researchgate.net |

| Hydrosilylation | Fe, Co, Ni | Alkyne + Silane → Vinylsilane | Introduces silicon, a versatile functional group for further transformations. nih.gov |

| Borylation | Various Metals | Alkyne + Organoboron Reagent | Provides access to stereodefined multisubstituted alkenes. acs.orgacs.org |

Organic Photoredox Catalysis and Electrosynthesis

The formation of ether linkages, traditionally achieved through methods like the Williamson ether synthesis, often requires harsh conditions that are incompatible with sensitive functional groups like alkynes. Photoredox catalysis and electrosynthesis have emerged as powerful alternatives, enabling C–O bond formation under remarkably mild conditions. researchgate.net

Organic Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive intermediates that can form C-O bonds. wikipedia.org For the synthesis of alkyne-containing ethers, photoredox catalysis offers pathways that avoid the strong bases and high temperatures typical of classical methods. researchgate.net A notable strategy involves the photoredox-mediated intermolecular trapping of alkoxyl radicals. organic-chemistry.org In a hypothetical synthesis of an analogous structure, an alcohol could be oxidized by an excited photocatalyst to form an alkoxyl radical. This radical can then be trapped by a suitable acceptor to form the ether linkage.

Another advanced approach merges photoredox catalysis with transition metal catalysis. For instance, dual photoredox and nickel catalysis has been effectively used for creating diaryl ether bonds under mild conditions, using organic photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). acs.org Mechanistic studies suggest the involvement of Ni(0) species and a Ni(II)/Ni(III) catalytic cycle, facilitated by the photocatalyst, to enable the C(sp²)–O bond formation. acs.org While demonstrated for aryl ethers, the principle of combining photocatalysis with a transition metal to activate substrates for C-O bond formation represents a significant advancement applicable to complex targets.

Electrosynthesis: The use of electricity to drive chemical reactions offers a reagent-free activation method that is inherently green. wikipedia.org The electrosynthesis of ethers can proceed through the generation of carbocation intermediates from readily available starting materials like carboxylic acids in a process known as the Hofer-Moest reaction. nih.gov This method has proven effective for synthesizing sterically hindered ethers, a class of molecules that is challenging to prepare using traditional SN2-type reactions. nih.gov The reaction tolerates a wide array of functional groups, including olefins and esters, suggesting its potential applicability to substrates bearing a terminal alkyne. nih.gov The process involves an anodic oxidation to generate a carbocation, which is then trapped by an alcohol nucleophile to forge the ether bond.

Table 1: Comparison of Photoredox and Electrosynthetic Methods for Ether Formation

| Method | Activating Agent | Key Intermediate | Typical Conditions | Advantages | Relevant Findings |

|---|---|---|---|---|---|

| Photoredox Catalysis | Visible Light + Photocatalyst (e.g., 4CzIPN, Ir complexes) | Alkoxyl Radical or Organometallic Species (e.g., Ni(III)) | Room temperature, organic solvent | Mild conditions, high functional group tolerance, novel reactivity. organic-chemistry.orgacs.org | Enables C(sp³)–H functionalization and coupling of alcohols with various partners. researchgate.net Merging with Ni catalysis allows for efficient diaryl ether formation. acs.org |

| Electrosynthesis | Electric Current (Anodic Oxidation) | Carbocation | Undivided or divided electrochemical cell, supporting electrolyte | Reagent-free activation, high yields, suitable for hindered substrates. wikipedia.orgnih.gov | Successfully used for hindered dialkyl ether synthesis from carboxylic acids and alcohols; tolerates functional groups like olefins and esters. nih.gov |

Recyclable Catalysts and Sustainable Methodologies

The principles of green chemistry are increasingly integral to the development of new synthetic routes, emphasizing the reduction of waste and the use of recoverable and reusable reagents. nih.gov For the synthesis of ethers, this has spurred innovation in recyclable catalysts and sustainable reaction media.

Recyclable Catalysts: Heterogeneous catalysts are a cornerstone of sustainable synthesis due to their ease of separation from the reaction mixture and potential for reuse. Palladium nanoparticles (PdNPs) have been reported as an efficient and recyclable catalyst for the stereoselective synthesis of allylic ethers under solvent-free conditions. rsc.org This method, involving the O-allylation of alcohols, demonstrates the potential for using recoverable heterogeneous catalysts for C-O bond formation, which could be adapted for alkyne-containing substrates. rsc.org

Another advanced support for catalysts is the use of covalent organic frameworks (COFs). COFs are crystalline porous polymers that can serve as robust platforms for anchoring catalytic metal species. mdpi.com For example, a palladium-anchored COF (Pd@Tp-bpy) has shown excellent performance in tandem C-C and C-O bond formation reactions. mdpi.com Such materials exhibit high stability and can be recycled multiple times without a significant loss of catalytic activity, making them highly promising for industrial applications. mdpi.com

Sustainable Methodologies: A major contributor to the environmental impact of chemical synthesis is solvent usage. nih.gov Therefore, developing reactions that can be performed in environmentally benign solvents, or in the absence of a solvent, is a key goal.

Aqueous Micellar Catalysis: Performing reactions in water is highly desirable. Micellar catalysis, using surfactants to create hydrophobic pockets within an aqueous medium, allows organic reactions to proceed efficiently in water. This has been successfully applied to key reactions like the Sonogashira coupling, significantly improving yield and catalyst loading while reducing environmental impact. nih.gov This technology is directly relevant for syntheses involving alkynes.

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal scenario. Reactions can be run "neat" or under solvent-free conditions, often with thermal or mechanical (mechanochemical) input. A green synthesis of ethers has been developed using aldehydes and silanes as starting materials under solvent-free conditions, catalyzed by a monovalent silver salt, achieving high conversion and yield with minimal waste. google.com

Table 2: Overview of Recyclable Catalyst Systems for C-O Bond Formation

| Catalyst System | Support/Methodology | Reaction Type | Conditions | Recyclability | Source |

|---|---|---|---|---|---|

| Palladium Nanoparticles (PdNPs) | None (heterogeneous) | O-allylation (C-O formation) | Solvent-free | Efficient recycling demonstrated | rsc.org |

| Pd@Tp-bpy | Covalent Organic Framework (COF) | Tandem Cyclization (C-C and C-O formation) | Organic Solvent | Good stability and recyclability reported | mdpi.com |

| ZnGA-based Catalyst | Supported on Zinc Glutarate | Ring-Opening Copolymerization | Bulk (solvent-free) | Catalyst is recyclable | acs.org |

| Silver Salt | Homogeneous (but in solvent-free system) | Reductive Coupling / Etherification | Solvent-free | System minimizes waste, simplifying purification | google.com |

Mechanistic Investigations of 2 Oct 7 Ynoxyoxane Reactivity

Reaction Mechanisms of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group in organic synthesis. Its reactivity is characterized by the high electron density of the π-systems and the acidity of the terminal proton, enabling a wide array of transformations.

Hydrofunctionalization reactions involve the addition of an H-E bond (where E is an element other than carbon or hydrogen) across the alkyne's triple bond. These reactions are powerful, atom-economical methods for synthesizing substituted alkenes. researchgate.netrsc.org The regioselectivity of these additions—whether the "E" group adds to the internal or terminal carbon of the original alkyne—is a critical aspect, often controlled by the choice of catalyst and reaction conditions. x-mol.netrsc.org

For a terminal alkyne like that in 2-oct-7-ynoxyoxane, two outcomes are possible: the Markovnikov product, where the heteroatom adds to the more substituted internal carbon, and the anti-Markovnikov product, where it adds to the terminal carbon. rsc.org Metal-catalyzed hydrofunctionalization provides access to 1,1-disubstituted alkenes, which are valuable synthetic intermediates. researchgate.netrsc.org However, achieving high Markovnikov selectivity can be challenging due to competing electronic and steric effects during the addition process. x-mol.netrsc.org Various transition metal catalysts, particularly those from the platinum group, have been developed to control this selectivity. x-mol.net

| Hydrofunctionalization Type | Typical Catalyst System | Predominant Regioselectivity | Product Type |

| Hydrosilylation | Co-catalyst with BiPyPhos ligand | Markovnikov | α-Vinylsilane |

| Hydroboration | Co-catalyst with HBpin | Markovnikov | α-Alkenyl boronate |

| Hydroarylation | Cp*Co-complex | Markovnikov | gem-Vinylindole |

| Hydroalkylation | Dual Photoredox/Nickel | Markovnikov | Distal Alkenyl Ketone |

This table summarizes common metal-catalyzed Markovnikov-type hydrofunctionalization reactions applicable to terminal alkynes. x-mol.netrsc.org

The mechanism for metal-catalyzed Markovnikov hydroarylation, for instance, can involve the activation of a C-H bond to form an aryl-metal species. This species then undergoes insertion into the carbon-carbon triple bond to yield the final product. rsc.org Similarly, cobalt-catalyzed hydrosilylation has been shown to effectively produce α-vinylsilanes with high Markovnikov selectivity across a range of functional groups. researchgate.net

Cycloaddition reactions are powerful for constructing cyclic molecules. fiveable.mewikipedia.org The terminal alkyne in this compound is an excellent participant in such reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097). organic-chemistry.orgrsc.org While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the development of catalyzed versions has resolved this issue. organic-chemistry.orgnobelprize.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgnobelprize.org This reaction exhibits remarkable rate acceleration and is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.orgresearchgate.net The reaction is tolerant of a wide variety of functional groups and is often carried out in aqueous solutions. organic-chemistry.org The mechanism is proposed to involve the formation of a copper-acetylide intermediate which then reacts with the azide. researchgate.net

Alternatively, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, yielding the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the triazole ring. organic-chemistry.orgnih.gov

| Catalyst | Regioisomeric Product | Key Mechanistic Feature |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole | Formation of a copper-acetylide intermediate |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Oxidative coupling to form a ruthenacycle |

This table compares the outcomes of the two most common catalyzed azide-alkyne cycloaddition reactions. organic-chemistry.orgresearchgate.netnih.gov

The terminal alkyne can also undergo radical addition reactions. These reactions proceed via a free-radical chain mechanism, typically initiated by light or a radical initiator like peroxide. libretexts.org A classic example is the radical addition of hydrogen bromide (HBr). In contrast to the electrophilic addition of HBr which follows Markovnikov's rule, the radical pathway leads to the anti-Markovnikov product. libretexts.orgucalgary.ca The bromine radical adds to the terminal carbon to form the more stable secondary vinyl radical, which then abstracts a hydrogen atom from another HBr molecule to propagate the chain. ucalgary.ca

Other radical additions to terminal alkynes have been developed to install multiple functional groups. Intermolecular radical thiophosphination, for instance, uses alkylthio- or arylthiophosphines to create 1-thio-2-phosphino-1-alkenes, with the reaction proceeding with high E-selectivity due to steric factors in the intermediate alkenyl radical. acs.org Similarly, photoredox atom transfer radical addition (ATRA) can be used to add two different groups across the triple bond in a single step with high regio- and stereoselectivity. chinesechemsoc.org Radical cascades involving addition, translocation, and cyclization have also been reported, allowing for the rapid construction of complex cyclic structures from simple terminal alkynes. nih.gov

| Reaction | Initiator/Catalyst | Regioselectivity | Mechanistic Hallmark |

| HBr Addition | Peroxide or UV light | Anti-Markovnikov | Formation of the most stable vinyl radical intermediate. ucalgary.ca |

| Thiophosphination | Radical Initiator (e.g., AIBN) | Addition of sulfur to terminal carbon | Steric approach control in the attack on the alkenyl radical. acs.org |

| ATRA with Thiosulfonates | Organic Photocatalyst | Addition of sulfonyl group to internal carbon | A sulfonyl radical initiates the addition cascade. chinesechemsoc.org |

| Trifluoromethylation Cascade | Peroxide or AIBN | Addition of CF₃ to terminal carbon | Radical addition followed by 1,5-hydrogen atom transfer and cyclization. nih.gov |

This table outlines several radical addition pathways for terminal alkynes, highlighting their distinct mechanisms and outcomes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. The terminal alkyne of this compound is an ideal substrate for such processes. nih.gov

A notable example is the copper-catalyzed reaction between a sulfonyl azide, a terminal alkyne, and a nucleophile (such as an amine or alcohol). sioc-journal.cn This reaction proceeds through an in situ generated N-sulfonyl ketenimine intermediate. This highly reactive intermediate is formed from the initial copper-catalyzed cycloaddition of the azide and alkyne. It is then trapped by the nucleophile to generate the final product. sioc-journal.cn Other MCRs can achieve the direct transformation of terminal alkynes into more complex structures like amidines through a silver-catalyzed four-component cascade mechanism. acs.org These reactions often involve a sequence of steps including hydroazidation, radical addition, and cycloaddition/retro-cycloaddition events. acs.org The development of MCRs involving radical processes has further expanded the synthetic utility of alkynes, enabling the efficient creation of highly substituted alkenes. nih.govmdpi.com

Reaction Mechanisms of the Oxane Ring System

The oxane ring in this compound is a saturated six-membered heterocycle. Unlike smaller, strained rings such as epoxides or oxetanes, the oxane ring is relatively stable and resistant to ring-opening. acs.org However, the presence of the ether linkage at the C2 position, forming an acetal-like structure, provides a specific site of reactivity.

Ring-opening of unstrained cyclic ethers like oxane typically requires acidic conditions. The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org This is followed by a nucleophilic attack (SN1 or SN2) that cleaves a carbon-oxygen bond.

For an unsymmetrical structure like this compound, the question of regioselectivity arises: which C-O bond will be cleaved? The cleavage can occur at the C2-O1 bond or the C6-O1 bond. Drawing parallels from the chemistry of more reactive unsymmetrical oxetanes and epoxides, the outcome is governed by a balance of steric and electronic effects. magtech.com.cnresearchgate.netd-nb.info

Under SN2-like conditions , a strong nucleophile would preferentially attack the less sterically hindered carbon, which would be C6. magtech.com.cn

Under acidic, SN1-like conditions , the reaction pathway is dictated by the stability of the resulting carbocation-like transition state. libretexts.org Protonation of the oxygen and subsequent bond cleavage would preferentially occur at the C2-O1 bond. This is because the C2 carbon is an acetal (B89532) carbon, and the resulting positive charge would be stabilized by the lone pair of the adjacent ring oxygen, forming a resonance-stabilized oxocarbenium ion. This electronic stabilization generally outweighs the steric hindrance at the more substituted C2 position. magtech.com.cnd-nb.info

Therefore, the acid-catalyzed ring-opening of this compound with a nucleophile (e.g., H₂O, ROH) is expected to proceed via cleavage of the C2-O bond, releasing the oct-7-yn-1-ol side chain and yielding a hemiacetal, which would exist in equilibrium with the corresponding 5-hydroxytetrahydro-2H-pyran-2-one.

| Ring System | Conditions | Site of Nucleophilic Attack | Controlling Factor |

| Unsymmetrical Epoxide | Basic (SN2) | Less substituted carbon | Steric hindrance. libretexts.org |

| Unsymmetrical Epoxide | Acidic (SN1-like) | More substituted carbon | Stability of the carbocation-like transition state. libretexts.org |

| Unsymmetrical Oxetane | Strong Nucleophile (SN2) | Less substituted α-carbon | Steric effect. magtech.com.cn |

| Unsymmetrical Oxetane | Weak Nucleophile/Acid | More substituted α-carbon | Electronic effect. magtech.com.cn |

| This compound (Predicted) | Acidic | C2 (acetal carbon) | Electronic (Oxocarbenium ion stability) |

This table compares the regioselectivity of ring-opening reactions for different cyclic ethers, providing a basis for predicting the reactivity of the oxane ring in the title compound.

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information or research data could be found for the chemical compound "this compound." This includes a lack of data pertaining to its synthesis, reactivity, or any of the specific topics requested in the article outline:

Functionalization of the Tetrahydropyran (B127337) Ring

Stereochemical Control in Oxane Ring Transformations

Intermolecular and Intramolecular Reactivity Profiles

Computational Studies on Reaction Pathways and Transition States

The name "this compound" suggests a molecule where an oct-7-yn-1-ol is attached via an ether linkage to the 2-position of an oxane (tetrahydropyran) ring. While the constituent parts (tetrahydropyran ethers and terminal alkynes) are common motifs in organic chemistry, this specific combination does not appear to be a subject of published research.

Consequently, it is not possible to generate the requested scientific article with a professional and authoritative tone, as there is no established body of research upon which to base the content. The creation of detailed research findings and data tables is unachievable without primary or secondary literature sources.

Should "this compound" be a novel or proprietary compound not yet described in public literature, or if it is known by a different chemical name, that information would be required to proceed with this request.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic compounds in solution. For 2-oct-7-ynoxyoxane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish the molecule's connectivity and stereochemistry.

Two-dimensional NMR experiments are indispensable for unraveling the complex spin systems present in this compound. weebly.comharvard.edu Techniques such as COSY, HSQC, and HMBC are used to build a complete picture of the molecular framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes proton-proton coupling networks, typically over two to three bonds. libretexts.orgemerypharma.com For this compound, COSY would reveal correlations between the anomeric proton (H-2) of the oxane ring and the adjacent methylene protons (H-3). It would also map out the entire spin system of the octynyl side chain, showing correlations from the methylene group adjacent to the ether oxygen (H-1') all the way to the methylene group adjacent to the alkyne (H-6').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com HSQC is crucial for the unambiguous assignment of carbon resonances. For instance, the proton signal corresponding to the terminal alkyne (H-8') would show a correlation to the sp-hybridized carbon (C-8'), and the protons on the oxane ring would be definitively linked to their respective carbon atoms (C-2 through C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.org This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. A key correlation in the HMBC spectrum of this compound would be between the protons on the methylene group of the side chain (H-1') and the anomeric carbon of the oxane ring (C-2), unequivocally confirming the ether linkage. Another vital correlation would be observed between the terminal alkyne proton (H-8') and the sp-hybridized carbon C-7, confirming the alkyne position.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2 (Oxane) | 98.5 | 4.65 | dd | C-3, C-6, C-1' |

| 3 (Oxane) | 30.8 | 1.80, 1.60 | m | C-2, C-4, C-5 |

| 4 (Oxane) | 25.5 | 1.55 | m | C-3, C-5 |

| 5 (Oxane) | 22.9 | 1.70, 1.50 | m | C-4, C-6 |

| 6 (Oxane) | 62.1 | 3.85, 3.50 | m | C-2, C-5 |

| 1' (Side Chain) | 68.0 | 3.75, 3.45 | m | C-2, C-2', C-3' |

| 2' (Side Chain) | 29.5 | 1.65 | m | C-1', C-3', C-4' |

| 3' (Side Chain) | 26.0 | 1.40 | m | C-1', C-2', C-4', C-5' |

| 4' (Side Chain) | 28.8 | 1.30 | m | C-2', C-3', C-5', C-6' |

| 5' (Side Chain) | 28.5 | 1.58 | m | C-3', C-4', C-6', C-7' |

| 6' (Side Chain) | 18.4 | 2.20 | dt | C-4', C-5', C-7', C-8' |

| 7' (Side Chain) | 84.5 | - | - | - |

| 8' (Side Chain) | 68.3 | 1.95 | t | C-6', C-7' |

The six-membered oxane ring is not planar and exists predominantly in a chair conformation. Due to the presence of the bulky 2-oct-7-ynoxy substituent, the ring will undergo rapid chair-chair interconversion at room temperature. researchgate.net This dynamic process can be studied using variable temperature (VT) NMR. researchgate.netuni-halle.de

At room temperature, the NMR signals for the axial and equatorial protons at a given position on the ring are often averaged. As the temperature is lowered, the rate of ring flipping decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons broaden and then resolve into two distinct sets of signals. By analyzing the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) for the chair-flip process can be calculated. This provides valuable insight into the conformational flexibility of the ring and the steric influence of the substituent. researchgate.netnih.gov For this compound, the substituent at the C-2 position is expected to have a strong preference for the equatorial position to minimize steric interactions, which would be confirmed by such a study.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. pearson.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound, the molecular formula is C₁₄H₂₂O₂. HRMS analysis, for example using an Orbitrap or Q-TOF instrument, would confirm this formula by matching the experimentally measured mass to the calculated exact mass, distinguishing it from other potential formulas with the same nominal mass. physicsandmathstutor.comphysicsandmathstutor.com

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C₁₄H₂₃O₂⁺ | 223.1693 | 223.1690 | -1.34 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For cyclic ethers like this compound, fragmentation is often initiated by cleavage of bonds adjacent to the oxygen atom (α-cleavage) or by cleavage of the substituent chain. miamioh.eduyoutube.com

Key fragmentation pathways for the molecular ion of this compound would include:

Loss of the side chain: Cleavage of the C-O bond between the oxane ring and the side chain would result in a prominent fragment ion corresponding to the protonated oxane ring (m/z 85) and a neutral loss of the octynol side chain. nih.gov

Fragmentation of the oxane ring: Ring-opening followed by further fragmentation is a common pathway for cyclic ethers, leading to characteristic smaller fragments. nsf.govresearchgate.net

Cleavage within the side chain: Fragmentation can also occur along the octynyl chain, for instance, leading to the loss of small neutral molecules.

Analyzing these fragmentation patterns helps to confirm the connectivity established by NMR and provides further confidence in the structural assignment. whitman.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp band around 3300 cm⁻¹ would confirm the presence of the terminal alkyne C-H stretch. orgchemboulder.comlibretexts.org A weaker, but sharp, absorption in the range of 2100-2140 cm⁻¹ would correspond to the C≡C triple bond stretch. Strong C-O stretching vibrations characteristic of the cyclic ether and the ether linkage would be observed in the 1150-1050 cm⁻¹ region. Finally, C-H stretching vibrations from the sp³ hybridized carbons of the ring and chain would appear just below 3000 cm⁻¹.

Raman Spectroscopy: While the C≡C stretch can be weak in the IR spectrum, it often gives rise to a strong, sharp signal in the Raman spectrum, typically around 2100 cm⁻¹. researchgate.netnih.gov This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne moiety. The symmetric C-O-C stretching of the ether groups would also be Raman active.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| ≡C-H (Alkyne) | Stretching | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| C≡C (Alkyne) | Stretching | ~2120 | ~2120 | Weak (IR), Strong (Raman) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C-O (Ether) | Stretching | 1050-1150 | 1050-1150 | Strong (IR), Medium (Raman) |

Based on the information available, the chemical compound “this compound” is not found in the searched chemical databases and literature. Consequently, there is no specific data available for its advanced spectroscopic characterization or X-ray crystallography.

It is possible that "this compound" is a novel or hypothetical compound, or that the name provided contains a typographical error. A search for similarly named compounds revealed the existence of "2-dec-7-ynoxyoxane," for which some spectral data is available. However, without further clarification, it is not possible to provide an accurate and scientifically sound article on the specified compound “this compound”.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of any scientific information or research findings related to this specific molecule.

No Information Found for "this compound"

Following a comprehensive search of scientific databases and chemical literature, no information has been found on the chemical compound “this compound.” This suggests that the compound name may be incorrect, hypothetical, or not described in publicly accessible scientific literature.

Consequently, it is not possible to generate an article on the applications of "this compound" in advanced organic synthesis as requested. The specified outline, including its role as a synthetic intermediate, its use in natural product synthesis and advanced materials, the design of its derivatives, and its incorporation into bioactive molecules, cannot be addressed without any available data on the compound itself.

Further investigation would require a correct and recognized chemical name or structure to retrieve any relevant research findings. Without this foundational information, the creation of a scientifically accurate and informative article as per the user's instructions is not feasible.

Theoretical and Computational Chemistry of 2 Oct 7 Ynoxyoxane

Structure-Reactivity Relationships and Mechanistic Predictions:This involves using computational data to predict how the molecule will behave in chemical reactions.numberanalytics.comnih.govnih.govrsc.orgBy analyzing the electronic structure and other calculated parameters, chemists can hypothesize about potential reaction mechanisms and design experiments accordingly.rsc.org

Given the absence of any specific data for 2-oct-7-ynoxyoxane, a detailed and scientifically accurate article as requested cannot be generated. The principles of computational chemistry are well-established, but their application requires a specific molecular entity to study.

Future Directions and Emerging Research Areas

Novel Catalytic Strategies for 2-oct-7-ynoxyoxane Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of molecules like this compound. Research in this area is expected to focus on two primary fronts: activating the terminal alkyne and manipulating the tetrahydropyran (B127337) ring.

For the alkyne moiety, novel catalytic systems are continuously being developed. While classic copper-catalyzed reactions are common, newer systems using earth-abundant metals like iron, cobalt, and manganese are gaining traction for transformations such as C(sp)-H borylation and dihydrosilylation. rsc.orgnih.gov For instance, manganese complexes have shown high efficiency in the chemoselective C(sp)–H borylation of terminal alkynes. rsc.org Another promising avenue is the use of rhodium catalysts for the cross-dimerization of terminal alkynes with other unsaturated partners, offering atom-economical routes to complex enynes. nih.gov Gold and copper catalysis can facilitate the coupling of terminal alkynes with diazo compounds to generate allene (B1206475) intermediates, which can then undergo further intramolecular reactions. mdpi.com

Regarding the tetrahydropyran ring, catalytic activation presents a more significant challenge. The C-O bonds are generally stable, but strategies for their selective cleavage or functionalization are emerging. Iron-catalyzed α-C(sp³)-H activation can create mixed acetals, and nickel-catalyzed cross-electrophile coupling has been shown to induce ring contraction of tetrahydropyrans. organic-chemistry.orgacs.org Oxidative cyclization strategies, while often used to form THP rings, hint at the possibility of reverse, ring-opening reactions under specific catalytic conditions. nih.gov

A summary of potential catalytic transformations is presented below.

Table 1: Potential Catalytic Transformations for this compound| Functional Group | Reaction Type | Catalyst System Example | Potential Product Type |

|---|---|---|---|

| Terminal Alkyne | Dimerization | CuCl/TMEDA | Conjugated Diyne |

| Terminal Alkyne | Hydroboration | Titanium Complex | (E)-Alkenyl Boronate |

| Terminal Alkyne | Dihydrosilylation | Iron or Cobalt Complexes | 1,1-Disilylalkane |

| Terminal Alkyne | [3+2] Cycloaddition | Nickel-Xantphos | Substituted Triazole |

| Tetrahydropyran | α-C-H Activation | Iron Catalyst | Mixed Acetal (B89532) |

| Tetrahydropyran | Ring Contraction | Nickel Catalyst | Substituted Cyclopropane |

Chemo- and Regioselective Manipulations of the Dual Functional Groups

A key challenge and opportunity in synthesizing with this compound is achieving chemoselectivity—selectively reacting one functional group in the presence of the other. masterorganicchemistry.com The terminal alkyne is generally more reactive than the THP ether, providing a basis for selective modifications.

Hypervalent iodine reagents, for example, can achieve selective monoor di-bromination of terminal alkynes under mild conditions without affecting a nearby ether. frontiersin.org Similarly, titanium-catalyzed hydroboration has been shown to be highly chemoselective for terminal alkynes, leaving other functional groups intact. nih.gov Organobase-catalyzed 1,1-diborylation also demonstrates exceptional chemoselectivity, even in molecules containing multiple reactive sites. nih.gov

Regioselectivity, the control of reaction location, is particularly relevant for the alkyne. masterorganicchemistry.com For example, in hydroalkynylation reactions, rhodium catalysts can control the head-to-tail dimerization of two different terminal alkynes with high regioselectivity. nih.gov Directing groups can also be employed to control regioselectivity; while not inherently part of the this compound structure, the oxygen of the THP ring could potentially act as a weak dative directing group in certain metal-catalyzed reactions, influencing outcomes at the alkyne terminus. nih.gov

Future research will likely focus on developing "switchable" catalytic systems where the reaction outcome (chemo- or regioselectivity) can be toggled by changing ligands, additives, or reaction conditions, allowing for divergent synthesis from a single starting material. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The translation of complex organic syntheses from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, scalability, and reproducibility. acs.org Molecules like this compound are well-suited for such technologies.

Flow chemistry can be particularly advantageous for hazardous or unstable intermediates that are sometimes generated in alkyne chemistry. researchgate.net For example, the synthesis of bifunctional molecules can be streamlined in multi-step, automated platforms where reagents are passed through sequential reactor coils containing different catalysts or reagents. mpg.deunimi.it This approach minimizes manual handling and allows for precise control over reaction time and temperature, often leading to higher yields and purities. acs.org

Automated platforms, sometimes informed by artificial intelligence, can rapidly screen reaction conditions to optimize the functionalization of this compound. mpg.deeurofinsdiscovery.com An automated system could perform a series of modifications—for instance, a flow-based Sonogashira coupling on the alkyne, followed by an in-line purification, and then a subsequent catalytic reaction on the THP ring—all within a single, integrated process. mpg.de The combination of flow chemistry with other enabling technologies like microwave irradiation or photochemistry further expands the synthetic possibilities. acs.orgunimi.it

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, or "green chemistry." Future research on this compound and related compounds will prioritize the development of environmentally benign synthetic methods for both its creation and its subsequent transformations.

The synthesis of the ether linkage itself is a key target for green innovation. Traditional methods like the Williamson ether synthesis often use harsh bases and produce salt waste. Newer, more sustainable methods include reductive etherifications that proceed without hydride reagents or transition metals, or mechanochemical approaches using ball milling, which can reduce solvent use and reaction times. rsc.orgirb.hr For the alkyne component, sourcing starting materials from biomass is a long-term goal.

In its transformations, sustainability can be achieved by:

Using Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, platinum, rhodium) with those based on iron, copper, or manganese reduces cost and environmental impact. nih.govmdpi.com

Atom Economy: Designing reactions where most of the atoms from the reactants are incorporated into the final product. Catalytic hydroalkynylations are excellent examples of highly atom-economical reactions. nih.gov

Biocatalysis: Employing enzymes to perform selective transformations under mild, aqueous conditions.

Benign Solvents: Using water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds. mdpi.comacs.org

Research into the direct functionalization of C-H bonds, such as those on the THP ring, is another key area of sustainable chemistry, as it avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.